

Navigating the Physicochemical Landscape of 7-Azaindole-6-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *1H-pyrrolo[2,3-*b*]pyridine-6-carboxylic acid*

Cat. No.: *B1292559*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-6-carboxylic acid is a heterocyclic organic compound belonging to the azaindole family. The 7-azaindole scaffold is a prevalent structural motif in medicinal chemistry, recognized as a bioisostere of indole. This substitution of a carbon atom with a nitrogen atom in the benzene ring portion of indole can significantly modulate the molecule's physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. Furthermore, the 7-azaindole core is a well-established hinge-binding motif for various protein kinases, making its derivatives, including the carboxylic acid variant, promising candidates for the development of targeted therapies, particularly in oncology.[\[1\]](#)[\[2\]](#)

This technical guide provides a comprehensive overview of the solubility and stability of 7-azaindole-6-carboxylic acid. While specific experimental data for this particular isomer is limited in publicly available literature, this guide furnishes detailed, adaptable experimental protocols for determining these crucial properties, based on established methodologies and regulatory guidelines.

Physicochemical Properties

A summary of the basic physicochemical properties of 7-azaindole-6-carboxylic acid is provided in Table 1.

Table 1: Physicochemical Properties of 7-Azaindole-6-Carboxylic Acid

Property	Value	Source
CAS Number	898746-35-5	[3]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[3]
Molecular Weight	162.15 g/mol	[3]
IUPAC Name	1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid	[3]
SMILES	O=C(O)C1=C\ C=C2\ C=CN\ C2=N\ 1	[3]

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Generally, azaindole derivatives are known to exhibit enhanced aqueous solubility compared to their indole counterparts, though they can still be poorly soluble.[4] For instance, the related isomer, 7-azaindole-3-carboxylic acid, is described as being "slightly soluble in water".[5]

While specific quantitative solubility data for 7-azaindole-6-carboxylic acid in various solvents is not readily available, this section provides detailed protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to rapidly assess the solubility of a large number of compounds.

- Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.
- Materials:

- 7-Azaindole-6-carboxylic acid
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent for spectrophotometric methods)
- Automated liquid handler (recommended)
- Plate reader (nephelometer or UV-Vis spectrophotometer)
- Incubator/shaker

• Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of 7-azaindole-6-carboxylic acid (e.g., 10 mM) in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
- Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to corresponding wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of typically 1-2%.
- Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
- Precipitation Detection:
 - Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
 - UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_{max} . The concentration of the dissolved compound is determined from a standard curve.

- Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

- Objective: To measure the saturation concentration of a compound in a specific solvent at equilibrium.
- Materials:
 - Solid 7-azaindole-6-carboxylic acid
 - Selected aqueous and organic solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile)
 - Glass vials with screw caps
 - Thermostated shaker/incubator
 - Centrifuge
 - Syringe filters (e.g., 0.22 μ m)
 - Analytical balance
 - HPLC-UV or LC-MS/MS system
- Methodology:
 - Sample Preparation: Add an excess amount of solid 7-azaindole-6-carboxylic acid to a series of vials, each containing a known volume of a different solvent.
 - Equilibration: Seal the vials and agitate them in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter.
- Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved 7-azaindole-6-carboxylic acid using a validated HPLC-UV or LC-MS/MS method against a standard curve.
- Data Analysis: The thermodynamic solubility is reported as the mean concentration from replicate experiments (e.g., in $\mu\text{g/mL}$ or μM).

Stability

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and storage conditions. Stability testing involves assessing the molecule's integrity under various environmental conditions.

Experimental Protocol for Stability and Forced Degradation Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances (ICH Q1A(R2)).

- Objective: To evaluate the intrinsic stability of 7-azaindole-6-carboxylic acid under various stress conditions and to identify potential degradation products and pathways.
- Materials:
 - 7-Azaindole-6-carboxylic acid
 - Hydrochloric acid (HCl)
 - Sodium hydroxide (NaOH)
 - Hydrogen peroxide (H_2O_2)

- Calibrated stability chambers (for controlled temperature and humidity)
- Photostability chamber
- HPLC-UV/DAD or LC-MS/MS system
- Methodology (Forced Degradation):
 - Hydrolytic Stability (Acid and Base):
 - Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).
 - Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a defined period.
 - Withdraw samples at various time points, neutralize them, and analyze by HPLC to determine the extent of degradation.
 - Oxidative Stability:
 - Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
 - Incubate at room temperature or slightly elevated temperature.
 - Monitor the degradation over time by HPLC.
 - Thermal Stability (Solid State):
 - Store the solid compound in a controlled temperature oven at temperatures higher than those used for accelerated stability testing (e.g., 80°C, 100°C).
 - Analyze samples at different time points.
 - Photostability:
 - Expose the solid compound and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
 - A dark control sample should be stored under the same conditions but protected from light.

- Analyze the exposed and control samples to assess the extent of photodegradation.
- Methodology (Formal Stability Study):
 - Store samples of 7-azaindole-6-carboxylic acid under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.
 - Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
 - Analyze for appearance, assay, purity, and degradation products.

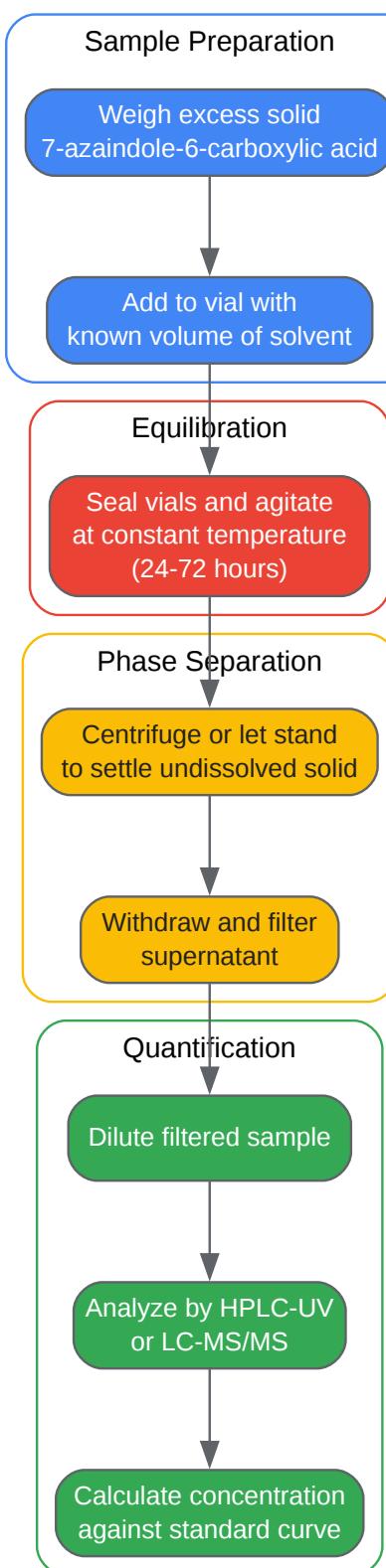
Table 2: Summary of Forced Degradation Conditions

Stress Condition	Typical Reagents/Conditions	Purpose
Acid Hydrolysis	0.1 M - 1 M HCl, heat	To assess degradation in acidic environments.
Base Hydrolysis	0.1 M - 1 M NaOH, heat	To assess degradation in alkaline environments.
Oxidation	3-30% H ₂ O ₂	To evaluate susceptibility to oxidative stress.
Thermal	High temperature (solid state)	To determine the effect of heat on the solid form.
Photochemical	UV and visible light exposure	To assess light sensitivity.

Visualizing Experimental Workflows and Biological Context

Workflow for Thermodynamic Solubility Determination

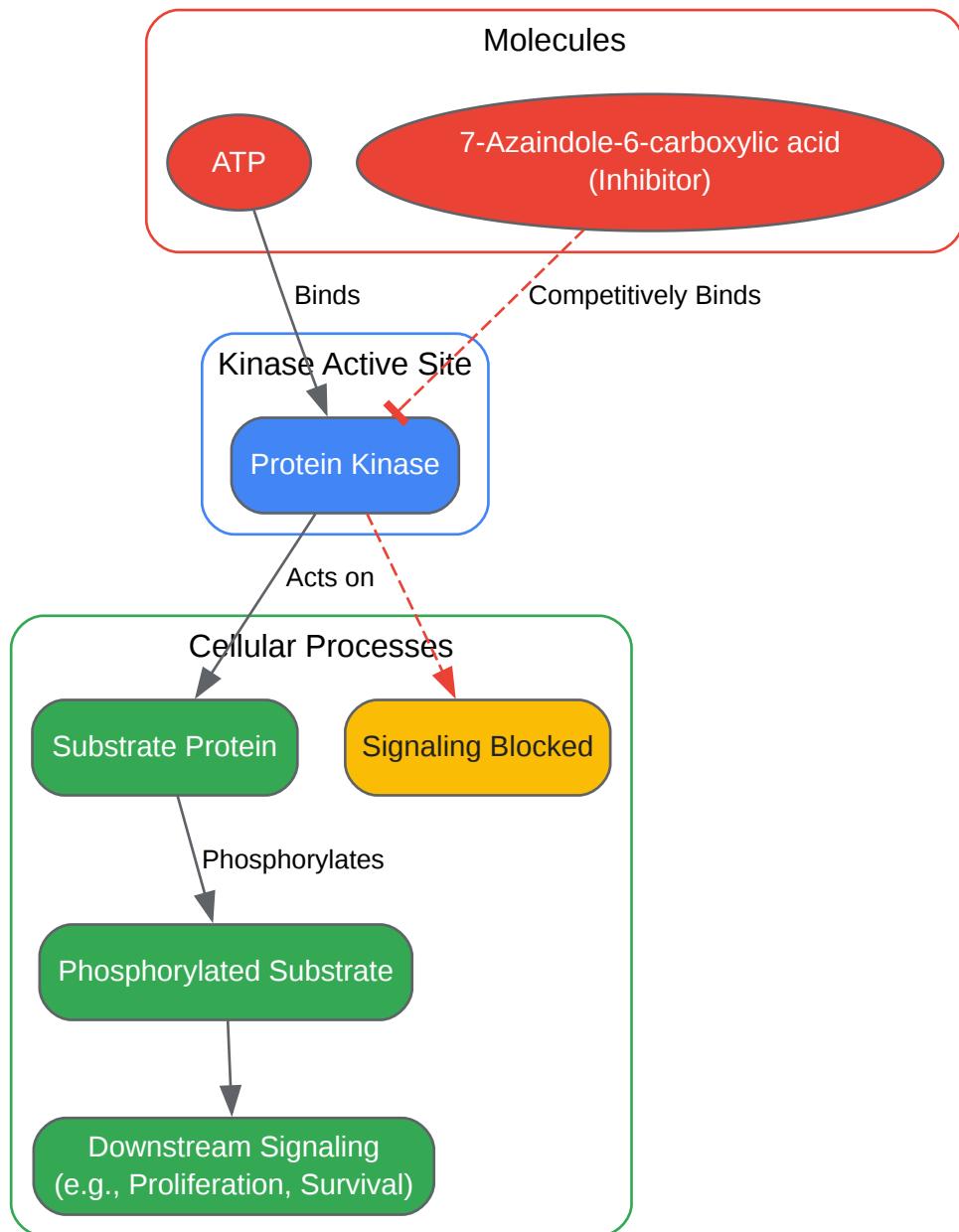
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

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Caption: Workflow for Thermodynamic Solubility Assay.

Generalized Kinase Inhibition Pathway

7-Azaindole derivatives are frequently investigated as ATP-competitive kinase inhibitors. The following diagram illustrates this general mechanism of action.



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Caption: ATP-Competitive Kinase Inhibition by 7-Azaindole Derivatives.

Conclusion

While specific quantitative data on the solubility and stability of 7-azaindole-6-carboxylic acid are not extensively documented in public sources, this guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability testing, scientists can generate the necessary data to advance their research and development efforts. The established role of the 7-azaindole scaffold as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibition, underscores the importance of thoroughly characterizing derivatives such as 7-azaindole-6-carboxylic acid for their potential as therapeutic agents.

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